

4-Nitrothioanisole molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Nitrothioanisole**

Cat. No.: **B1212185**

[Get Quote](#)

An In-Depth Technical Guide to **4-Nitrothioanisole** for Advanced Research Applications

Introduction

4-Nitrothioanisole, also known as methyl 4-nitrophenyl sulfide, is a pivotal organic compound that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] Its structure, which features a nitro group and a thioether on a benzene ring, provides two key points of chemical reactivity that are instrumental for building more complex molecular architectures. This guide offers a comprehensive technical overview of **4-Nitrothioanisole**, intended for researchers, chemists, and drug development professionals. We will delve into its core properties, synthesis methodologies, analytical characterization, chemical reactivity, and safety protocols, providing the field-proven insights necessary for its effective application in a research and development setting.

Core Molecular Profile

4-Nitrothioanisole is a pale yellow crystalline solid at room temperature.[1] The presence of both an electron-withdrawing nitro group and a sulfur-linked methyl group imparts distinct chemical and physical properties that are foundational to its utility in organic synthesis.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₇ NO ₂ S	[4][5][6]
Molecular Weight	169.20 g/mol	[7][8]
CAS Number	701-57-5	[5]
IUPAC Name	1-(methylthio)-4-nitrobenzene	[8]
Synonyms	Methyl 4-nitrophenyl sulfide, p-Nitrothioanisole	[9]
Appearance	Pale yellow to brownish-yellow solid	[1][2]
Melting Point	66-72 °C	[10]

Synthesis and Mechanism: A High-Yield Approach

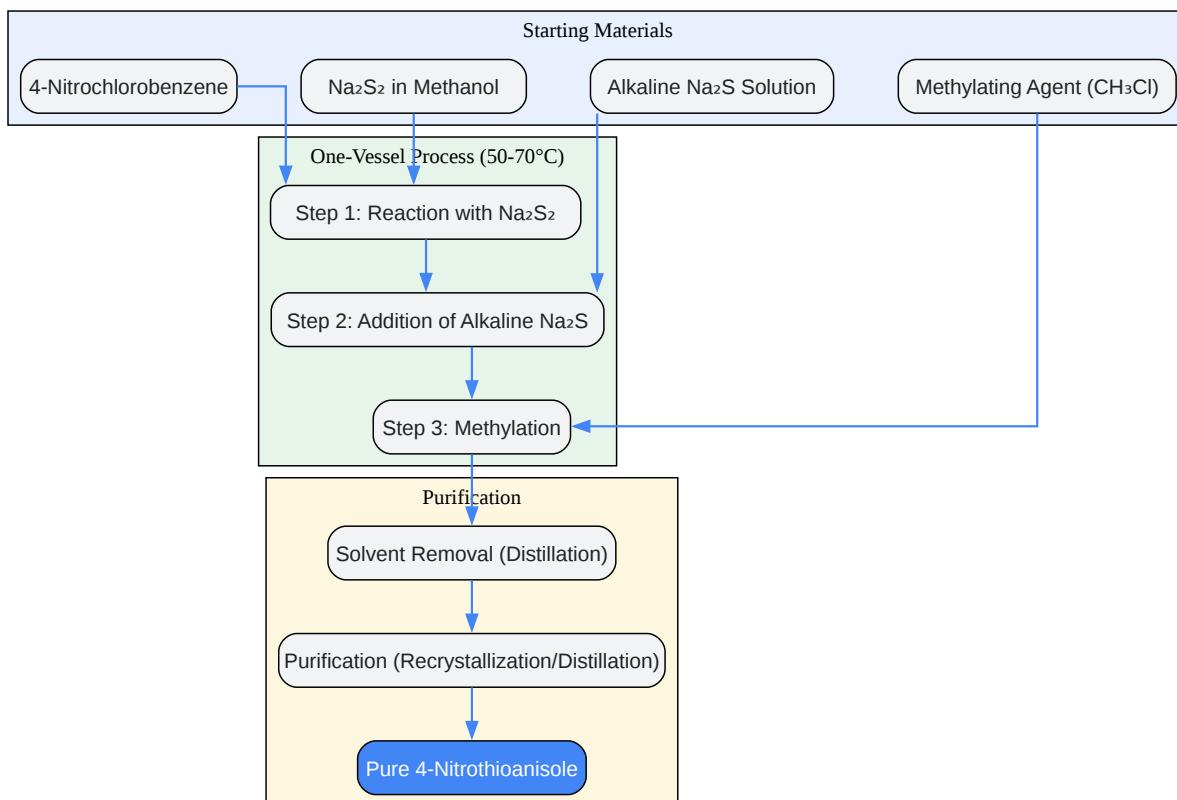
The synthesis of **4-Nitrothioanisole** is most commonly achieved via nucleophilic aromatic substitution of 4-nitrochlorobenzene. While several methods exist, a particularly efficient, high-yield (over 90%) one-vessel process has been developed for industrial-scale production, avoiding the need to isolate intermediates.[11] This process is advantageous as it enhances purity and allows the product to be used directly in subsequent reactions.[11]

The core of this reaction involves the successive treatment of 4-nitrochlorobenzene with sodium disulfide (Na₂S₂), followed by an alkaline solution of sodium sulfide (Na₂S) and a methylating agent, typically in a polar solvent like methanol.[12][13]

Experimental Protocol: One-Vessel Synthesis

This protocol is adapted from established industrial processes.[11][12][13]

Materials:


- 4-Nitrochlorobenzene
- Sodium Sulfide Trihydrate (Na₂S·3H₂O)

- Sulfur
- Sodium Hydroxide (NaOH) or Sodium Methylate
- Methylating agent (e.g., Methyl Chloride)
- Methanol

Procedure:

- Preparation of Sodium Disulfide (Na₂S₂): In a reaction vessel, dissolve Sodium Sulfide Trihydrate and elemental sulfur in hot methanol to prepare a solution of sodium disulfide.
- Initial Reaction: Heat a solution of 4-nitrochlorobenzene in methanol to approximately 50-70°C.
- Addition: Slowly add the hot methanolic solution of Na₂S₂ to the 4-nitrochlorobenzene solution. The reaction is typically maintained between 50° and 70°C.[\[12\]](#)
- Reduction and Methylation: Following the initial reaction, add an alkaline solution of sodium sulfide (prepared from Na₂S·3H₂O and NaOH in methanol) and the methylating agent (e.g., bubble methyl chloride gas through the mixture).
- Workup: After the reaction is complete (monitored by TLC or GC), distill off the methanol under reduced pressure. The crude product can then be purified by distillation or recrystallization to yield pure **4-nitrothioanisole**.[\[13\]](#)

Synthesis Workflow Diagram

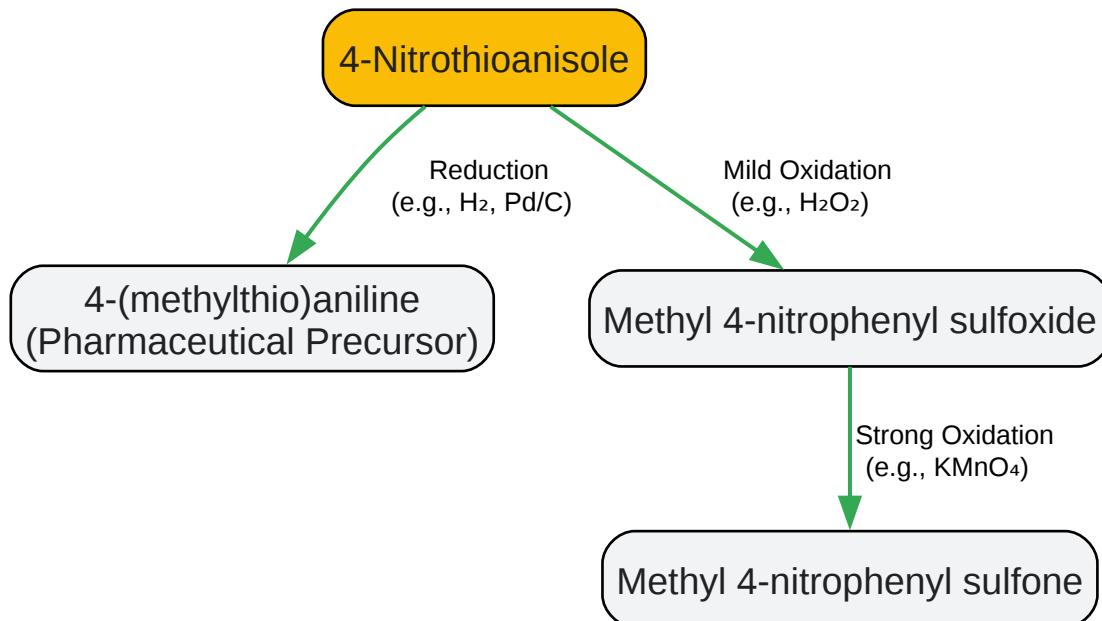
[Click to download full resolution via product page](#)

Caption: One-vessel synthesis workflow for **4-Nitrothioanisole**.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized **4-Nitrothioanisole**. Standard spectroscopic techniques provide a definitive structural fingerprint.

Technique	Expected Data
¹ H NMR	Aromatic protons typically appear as two doublets in the range of δ 7.0-8.5 ppm. The methyl ($-\text{SCH}_3$) protons appear as a singlet around δ 2.5 ppm.[14]
Mass Spec (GC-MS)	The molecular ion peak (M^+) is observed at $m/z = 169$, corresponding to the molecular weight.[8]
IR Spectroscopy	Characteristic peaks include strong absorptions for the asymmetric and symmetric stretching of the nitro group (NO_2) around 1510 - 1530 cm^{-1} and 1340 - 1350 cm^{-1} , respectively. C-H stretching for the aromatic ring and methyl group are also present.[8]


Chemical Reactivity and Applications in Drug Development

The utility of **4-Nitrothioanisole** stems from the reactivity of its two functional groups. It is a key building block for creating more complex molecules, particularly active pharmaceutical ingredients (APIs).[3][9]

- Reduction of the Nitro Group: The most common transformation is the reduction of the nitro group to an amine, yielding 4-(methylthio)aniline. This amine is a crucial precursor for various pharmaceuticals, including the nonsteroidal drug Eplerenone.[2] This reaction is often carried out using catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C).[7]
- Oxidation of the Thioether: The sulfide linkage can be selectively oxidized to form methyl 4-nitrophenyl sulfoxide or further to methyl 4-nitrophenyl sulfone.[7][10] These sulfoxide and

sulfone derivatives are themselves valuable intermediates in organic synthesis, offering different electronic properties and further reaction handles.

Key Reaction Pathways

[Click to download full resolution via product page](#)

Caption: Primary reaction pathways of **4-Nitrothioanisole**.

Safety and Handling

4-Nitrothioanisole is a chemical that requires careful handling due to its toxicity profile. Adherence to established safety protocols is mandatory.

GHS Hazard Information:[15]

- H301: Toxic if swallowed.
- H311: Toxic in contact with skin.
- H332: Harmful if inhaled.

Precautionary Statement	Description
P261	Avoid breathing dust/fume/gas/mist/vapors/spray.
P280	Wear protective gloves/protective clothing/eye protection/face protection.
P304 + P340	IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P405	Store locked up.

Handling and Storage:

- Always handle **4-Nitrothioanisole** in a well-ventilated fume hood.
- Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is required.
- Store in a cool, dry, and tightly sealed container away from oxidizing agents. It is classified as a combustible solid.
- Disposal should be in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

4-Nitrothioanisole is a high-value chemical intermediate whose molecular structure is ideally suited for the synthesis of a wide array of target molecules in the pharmaceutical and fine chemical industries. A thorough understanding of its synthesis, reactivity, and handling requirements is crucial for leveraging its full potential in a research and development context. The methodologies and data presented in this guide provide a solid foundation for scientists to confidently and safely incorporate **4-Nitrothioanisole** into their synthetic workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. CN115772105B - Synthesis method of 4-nitroanisole - Google Patents [patents.google.com]
- 3. nbinfo.com [nbinfo.com]
- 4. 701-57-5|4-Nitrothioanisole|BLD Pharm [bldpharm.com]
- 5. 4-nitrothioanisole [stenutz.eu]
- 6. scbt.com [scbt.com]
- 7. 4-硝基茴香硫醚 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-Nitrophenyl methyl sulfide | C7H7NO2S | CID 96109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. haihangchem.com [haihangchem.com]
- 10. 4-NITROTHIOANISOLE | 701-57-5 [chemicalbook.com]
- 11. 4-Nitrothioanisole | 701-57-5 | Benchchem [benchchem.com]
- 12. US4298761A - Preparation of 4-nitrothioanisole - Google Patents [patents.google.com]
- 13. EP0014368A1 - Process for the preparation of 4-nitrothioanisole - Google Patents [patents.google.com]
- 14. 4-NITROTHIOANISOLE(701-57-5) 1H NMR spectrum [chemicalbook.com]
- 15. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [4-Nitrothioanisole molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1212185#4-nitrothioanisole-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com